T0070907

Catalog No.
S544336
CAS No.
313516-66-4
M.F
C12H8ClN3O3
M. Wt
277.66 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
T0070907

CAS Number

313516-66-4

Product Name

T0070907

IUPAC Name

2-chloro-5-nitro-N-pyridin-4-ylbenzamide

Molecular Formula

C12H8ClN3O3

Molecular Weight

277.66 g/mol

InChI

InChI=1S/C12H8ClN3O3/c13-11-2-1-9(16(18)19)7-10(11)12(17)15-8-3-5-14-6-4-8/h1-7H,(H,14,15,17)

InChI Key

FRPJSHKMZHWJBE-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C(=O)NC2=CC=NC=C2)Cl

Solubility

Soluble in DMSO, not in water

Synonyms

T 0070907, T-0070907, T0070907

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C(=O)NC2=CC=NC=C2)Cl

Description

The exact mass of the compound 2-Chloro-5-nitro-N-4-pyridinylbenzamide is 277.02542 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Benzamides - Supplementary Records. It belongs to the ontological category of carbonyl compound in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Antagonist

2-Chloro-5-nitro-N-4-pyridinylbenzamide (also known as T0070907) is a well-characterized antagonist of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) []. PPARγ is a nuclear receptor protein that plays a crucial role in adipogenesis (fat cell formation) and glucose metabolism []. 2-Chloro-5-nitro-N-4-pyridinylbenzamide functions as a potent, specific, irreversible, and high-affinity antagonist of PPARγ, with a dissociation constant (Ki) of 1nM []. This value indicates a very strong binding affinity between the compound and the receptor.

Selectivity for PPARγ over Other PPAR Subtypes

An important feature of 2-Chloro-5-nitro-N-4-pyridinylbenzamide is its high selectivity for PPARγ compared to other PPAR subtypes, namely PPARα and PPARδ []. It exhibits over 800-fold greater selectivity for PPARγ, with Ki values of 0.85 μM and 1.8 μM for PPARα and PPARδ, respectively []. This selectivity is advantageous for research purposes as it allows scientists to target PPARγ specifically without affecting the function of other PPAR subtypes.

Modulating Adipogenesis

Studies have demonstrated that 2-Chloro-5-nitro-N-4-pyridinylbenzamide can block hormone- and agonist-induced adipogenesis in 3T3-L1 cells, a well-established cell line used to model fat cell differentiation []. This suggests the potential of this compound for regulating fat cell formation and development.

Mechanism of Action

The mechanism by which 2-Chloro-5-nitro-N-4-pyridinylbenzamide inhibits PPARγ involves covalent binding to the Cys313 residue within the ligand-binding domain of the receptor []. This covalent bond formation disrupts the interaction between PPARγ and coactivator proteins, which are essential for PPARγ's transcriptional activity []. Conversely, the compound promotes the recruitment of corepressor proteins, further suppressing PPARγ's function [].

T0070907 is a potent and selective antagonist of the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates gene expression linked to glucose and lipid metabolism, as well as inflammation. With an inhibitory concentration (IC50) value of approximately 1 nM, T0070907 exhibits high affinity for PPARγ, with a dissociation constant (Ki) of 1 nM. In contrast, its affinity for PPARα and PPARδ is significantly lower, at 0.85 μM and 1.8 μM, respectively, highlighting its selectivity for PPARγ . The compound binds to PPARγ at cysteine 313 within helix 3 of the receptor, effectively blocking its function and inhibiting adipogenesis in cell lines such as 3T3-L1 .

T0070907 primarily acts through competitive inhibition of PPARγ activity. Its binding to the receptor prevents the activation of target genes involved in adipocyte differentiation and lipid metabolism. The compound has been shown to decrease protein levels of α-tubulin and β-tubulin in certain cancer cell lines, suggesting a potential role as an antimicrotubule agent . Furthermore, T0070907 has been implicated in inhibiting the repair of radiation-induced DNA damage by targeting RAD51, a key protein in homologous recombination repair pathways .

T0070907 has demonstrated significant biological activity in various studies:

  • Adipogenesis Inhibition: It effectively inhibits the differentiation of preadipocytes into adipocytes by blocking PPARγ transcriptional activity .
  • Cell Cycle Arrest: In cervical cancer cell lines, T0070907 induces G2/M phase arrest, enhancing the effects of radiation therapy through mechanisms such as mitotic catastrophe .
  • Microtubule Interaction: The compound reduces tubulin protein levels, indicating potential applications in targeting microtubule dynamics in cancer cells .

The synthesis of T0070907 involves multi-step organic reactions that typically include the formation of key intermediates followed by specific coupling reactions to achieve the final structure. Detailed synthetic pathways can vary but generally focus on constructing the core benzamide structure that characterizes T0070907. Specific procedures are often proprietary or not fully disclosed in public literature.

T0070907 has several applications in research and potential therapeutic contexts:

  • Cancer Research: Its ability to inhibit PPARγ makes it a candidate for studying metabolic regulation in cancer cells, particularly in breast and cervical cancers .
  • Radiation Sensitization: The compound enhances the effectiveness of radiation therapy by impairing DNA repair mechanisms in tumor cells .
  • Metabolic Disorders: Given its role as a PPARγ antagonist, T0070907 may offer insights into treatments for obesity and insulin resistance by modulating adipose tissue function .

Studies have shown that T0070907 interacts with various cellular pathways:

  • PPARγ Coactivator Interaction: T0070907 suppresses interactions between PPARγ and coactivators while promoting recruitment of nuclear receptor corepressor (NCoR), altering transcriptional outcomes .
  • DNA Damage Response: The compound's inhibition of RAD51 suggests it may interfere with homologous recombination repair processes, making it a potential target for enhancing cancer cell sensitivity to DNA-damaging agents .

Several compounds share structural or functional similarities with T0070907. Here are some notable examples:

Compound NameTypePPAR AffinityUnique Features
RosiglitazoneAgonistHigh affinity for PPARγUsed for diabetes treatment
TroglitazoneAgonistHigh affinity for PPARγWithdrawn due to liver toxicity
GW9662AntagonistSelective for PPARγUsed to study PPARγ functions
PioglitazoneAgonistHigh affinity for PPARγAlso used to treat type 2 diabetes

T0070907 stands out due to its selective antagonism of PPARγ without significant activity on other PPAR isoforms, making it particularly useful for research focused on understanding the specific roles of this receptor in various biological contexts . Its unique mechanism involving microtubule dynamics further differentiates it from other PPAR modulators.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

277.0254188 g/mol

Monoisotopic Mass

277.0254188 g/mol

Heavy Atom Count

19

Appearance

White to off-white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

N2LK5944GW

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

T0070907

Dates

Modify: 2023-08-15
1: Zaytseva YY, Wallis NK, Southard RC, Kilgore MW. The PPARgamma antagonist T0070907 suppresses breast cancer cell proliferation and motility via both PPARgamma-dependent and -independent mechanisms. Anticancer Res. 2011 Mar;31(3):813-23. PubMed PMID: 21498701.
2: Harris G, Schaefer KL. The microtubule-targeting agent T0070907 induces proteasomal degradation of tubulin. Biochem Biophys Res Commun. 2009 Oct 16;388(2):345-9. doi: 10.1016/j.bbrc.2009.08.009. Epub 2009 Aug 6. PubMed PMID: 19665001.
3: Collin M, Murch O, Thiemermann C. Peroxisome proliferator-activated receptor-gamma antagonists GW9662 and T0070907 reduce the protective effects of lipopolysaccharide preconditioning against organ failure caused by endotoxemia. Crit Care Med. 2006 Apr;34(4):1131-8. PubMed PMID: 16484917.
4: Lee G, Elwood F, McNally J, Weiszmann J, Lindstrom M, Amaral K, Nakamura M, Miao S, Cao P, Learned RM, Chen JL, Li Y. T0070907, a selective ligand for peroxisome proliferator-activated receptor gamma, functions as an antagonist of biochemical and cellular activities. J Biol Chem. 2002 May 31;277(22):19649-57. Epub 2002 Mar 4. PubMed PMID: 11877444.

Explore Compound Types